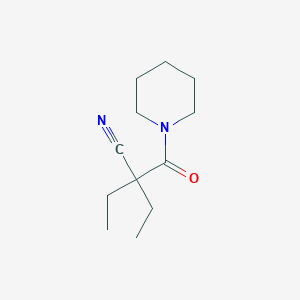
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is a chemical compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes an isoquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of N,N-diethylamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-1-(4-chlorophenyl)isoquinoline-3-carboxamide
- N,N-Diethyl-1-(4-fluorophenyl)isoquinoline-3-carboxamide
- N,N-Diethyl-1-(4-bromophenyl)isoquinoline-3-carboxamide
Uniqueness
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .
Eigenschaften
CAS-Nummer |
89257-76-1 |
|---|---|
Molekularformel |
C21H22N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N,N-diethyl-1-(4-methylphenyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)19-14-17-8-6-7-9-18(17)20(22-19)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
WPIXGZVJJBQKDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)


![2-(5-Methoxybenzo[b]furan-3-yl)acetonitrile](/img/structure/B8618826.png)









